molecular formula C9H12N2O B14875008 5-(Diethylamino)furan-2-carbonitrile

5-(Diethylamino)furan-2-carbonitrile

Cat. No.: B14875008
M. Wt: 164.20 g/mol
InChI Key: ADBWJUDVEVWQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethylamino)furan-2-carbonitrile is an organic compound with the molecular formula C9H12N2O It is a derivative of furan, a heterocyclic aromatic compound, and contains a diethylamino group and a nitrile group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)furan-2-carbonitrile typically involves the reaction of furan-2-carbonitrile with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)furan-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted furan compounds.

Scientific Research Applications

5-(Diethylamino)furan-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)furan-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the nitrile group can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonitrile: Lacks the diethylamino group, making it less versatile in certain chemical reactions.

    5-(Dimethylamino)furan-2-carbonitrile: Contains a dimethylamino group instead of a diethylamino group, which may affect its reactivity and biological activity.

    2-Amino-4H-pyran-3-carbonitrile: A different heterocyclic compound with distinct chemical properties and applications.

Uniqueness

5-(Diethylamino)furan-2-carbonitrile is unique due to the presence of both the diethylamino and nitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(diethylamino)furan-2-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-3-11(4-2)9-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3

InChI Key

ADBWJUDVEVWQIA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(O1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.